1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted at the N1 position with a benzyl group and at the N4 position with a dimethylamine moiety. The compound’s imidazo[4,5-c]pyridine scaffold is analogous to imidazoquinolines (e.g., imiquimod), which are known immunomodulators, but with a pyridine ring instead of a quinoline system.
Properties
CAS No. |
120537-47-5 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C15H16N4/c1-18(2)15-14-13(8-9-16-15)19(11-17-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
KANKRXGDDBONMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC2=C1N=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purification Technique | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | Dimethylamine, AcOH | 65–72 | Silica chromatography | Scalable, minimal byproducts | Requires nitro-group reduction |
| Pd-Catalyzed Coupling | Pd₂(dba)₃, Xantphos | 58–64 | Prep-HPLC | Regioselective | Anhydrous conditions needed |
| EDCI Coupling | EDCI, BH₃·THF | 70–75 | Solvent extraction | High purity | Risk of dimerization |
| Halogenation-Amination | NBS, Pd-Xantphos | 60–68 | Column chromatography | Late-stage diversification | High catalyst cost |
| One-Pot Synthesis | Benzylamine, DMF | 55–60 | Liquid-liquid extraction | Time-efficient | Moderate yield |
Mechanistic Insights and Optimization
Role of Acid Catalysts in Cyclization
Acetic acid protonates the pyridine nitrogen, enhancing electrophilicity for cyclization. Higher temperatures (≥100°C) improve ring closure but risk decomposition.
Chemical Reactions Analysis
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Recent studies have shown that derivatives of imidazo[4,5-c]pyridine compounds can have significant anticancer properties. For instance, compounds structurally related to 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study indicated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
Case Study: Anticancer Efficacy
A recent investigation focused on the anticancer effects of imidazo[4,5-c]pyridine derivatives demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used. This suggests a promising avenue for developing new anticancer agents .
Neuropharmacological Effects
The structural characteristics of 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine suggest potential neuropharmacological applications. Compounds within this class may exhibit sedative and anticonvulsant properties, making them candidates for treating neurological disorders.
Case Study: Sedative Effects
In behavioral studies assessing the sedative effects of related compounds in animal models, it was found that these derivatives significantly increased sleep duration when administered alongside known sedatives like pentobarbital .
Anti-inflammatory Properties
Research indicates that imidazo[4,5-c]pyridine derivatives may also possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines in various models of inflammation, suggesting their utility in treating inflammatory diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The activity of imidazo[4,5-c]pyridines is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues based on substituent positions (N1, C2, N4, C6) and their TLR7/8 agonism:
Key Findings:
N1 and C2 Substituents: A benzyl group at N1 and a butyl chain at C2 are optimal for TLR7 binding . Larger or smaller substituents reduce potency. The imidazoquinoline analogue (quinoline core) exhibits 26-fold higher potency (EC50 = 0.06 μM) than the imidazopyridine counterpart (EC50 = 1.57 μM), highlighting the importance of aromaticity in receptor interaction .
N4 Substitutions :
- Free amine (-NH₂) at N4 is critical. N4-acylation or alkylation (e.g., -NHAc, -NHR) abolishes TLR7 activity . This suggests that the dimethylamine (-N(CH₃)₂) group in the target compound may render it inactive, though direct evidence is lacking.
C6 Modifications :
- Direct aryl substitutions (e.g., 4-trifluoromethoxybenzyl in 23i ) typically eliminate activity, likely due to steric hindrance or electronic effects .
- Flexible linkers like benzyl or phenethyl at C6 (e.g., 23j ) restore TLR7 agonism, possibly by allowing optimal orientation for receptor binding .
Physicochemical Properties:
- The base structure (1H-imidazo[4,5-c]pyridin-4-amine) has a molecular weight of 170.6 g/mol, boiling point of 529.3°C, and solubility in polar solvents .
Biological Activity
1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 120537-47-5) is a compound belonging to the imidazo[4,5-c]pyridine class, characterized by a fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and antiviral properties. Its unique structure, featuring a benzyl group and dimethyl groups on the nitrogen atom, contributes to its pharmacological profile.
- Molecular Formula : C15H16N4
- Molecular Weight : 252.31 g/mol
- Structural Features : The compound includes a fused imidazole and pyridine ring with nitrogen atoms located at the 1-, 2-, and 5-positions of the imidazole ring.
Antimicrobial Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that structural modifications can enhance their activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine | Staphylococcus aureus | 12.5 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its effectiveness against several cancer cell lines, including HeLa and A549 cells. The antiproliferative activity is often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.075 |
| A549 | 0.069 |
These results suggest that structural features of the compound significantly influence its potency against different cancer types.
Antiviral Activity
1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has shown promise in antiviral applications as well. The interaction studies reveal its binding affinity to viral components, which could potentially inhibit viral replication.
The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways and interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes.
- Cell Cycle Interference : They may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : The inhibition of bacterial growth is likely due to interference with essential bacterial functions.
Study on Anticancer Properties
A study published in MDPI evaluated various imidazo[4,5-c]pyridine derivatives for their antiproliferative effects on human tumor cell lines. The findings indicated that modifications at specific positions on the imidazole ring could enhance activity against HeLa cells with IC50 values as low as for certain derivatives .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine were tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated a significant reduction in bacterial viability at concentrations comparable to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, amination, and benzylation. For example, analogous imidazo[4,5-c]pyridine derivatives are synthesized via condensation of trichloropyridine derivatives with amines, followed by nitration, reduction, and cyclization using triethylorthoformate . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of reagents (e.g., NaH for deprotonation), and recrystallization from ethanol-chloroform mixtures for purity .
Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is employed using programs like SHELXL . Key interactions include:
- Intramolecular N–H⋯N hydrogen bonds stabilizing conformation.
- Intermolecular π–π stacking (centroid distances ~3.44 Å) between imidazole rings.
- Hydrogen-bonded dimers via N–H⋯O interactions .
Crystallization is optimized using mixed solvents (ethanol/chloroform) to grow colorless needles .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : Confirm substitution patterns (e.g., benzyl group at N1, dimethylamine at C4) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase columns and gradients (e.g., CH₃CN/H₂O with 0.1% TFA) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting adenosine receptors?
- Methodological Answer :
- Modify substituents : 4-Arylamino groups (e.g., 3,5-dichlorophenyl) enhance allosteric modulation of A₃ adenosine receptors (A3AR), while 2-cycloalkyl groups (e.g., adamantyl) improve selectivity .
- Functional assays : Measure agonist potentiation (e.g., Cl-IB-MECA efficacy in [³⁵S]GTPγS binding assays) and antagonist effects via radioligand dissociation rates (e.g., [¹²⁵I]I-AB-MECA) .
- Key Finding : Derivatives with 4-(3,5-dichlorophenylamino) substituents double agonist efficacy without orthosteric binding inhibition .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Control for assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer composition (Mg²⁺ concentration) can alter A3AR coupling to G-proteins .
- Dose-response profiling : Compare EC₅₀ values for allosteric enhancement vs. IC₅₀ for orthosteric inhibition to identify selective modulators .
- Case Study : Compound LUF6000 enhances agonist efficacy by 45% but shows no orthosteric binding, highlighting assay-specific discrepancies .
Q. How can computational methods predict binding modes and allosteric modulation mechanisms?
- Methodological Answer :
- Docking studies : Use A3AR homology models (based on PDB: 4UHR) to map interactions between the benzyl group and receptor transmembrane domains .
- Molecular dynamics (MD) : Simulate ligand-induced conformational changes (e.g., stabilization of receptor-Gαi coupling) .
- Free energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., chloro vs. methoxy groups) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., Boc-protected amines) that cleave in physiological conditions .
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Case Study : 2-(4-Tetrahydropyranyl) substitution reduces aqueous solubility but maintains allosteric activity, necessitating structural trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
